Enfuvirtide Acetate -

Enfuvirtide Acetate

Catalog Number: EVT-1170030
CAS Number:
Molecular Formula: C204H301N51O64
Molecular Weight: 4492 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enfuvirtide, commonly known by its trade name Fuzeon, is a novel antiretroviral agent belonging to the class of fusion inhibitors. It is designed to prevent the human immunodeficiency virus (HIV) from entering and infecting host cells, thus halting the progression of the infection. Enfuvirtide is particularly significant for patients who have developed resistance to other antiretroviral drugs or those who have limited therapeutic options238.

Synthesis Analysis

Enfuvirtide Acetate synthesis involves solid-phase peptide synthesis followed by purification using high-performance liquid chromatography. [] Chemical glycosylation of Enfuvirtide, specifically introducing sialic acid, has been explored to improve its pharmacokinetic properties. []

Molecular Structure Analysis

Enfuvirtide Acetate comprises 36 amino acids, representing a portion of the HIV-1 transmembrane glycoprotein gp41. [] Its structure includes a tryptophan-rich motif (TRM) at the C-terminus. [] Crystal structure analysis of an Enfuvirtide analog (LP-40) complexed with a target peptide revealed key binding residues and motifs involved in its mechanism of action. []

Mechanism of Action

The mechanism of action of enfuvirtide is unique among antiretroviral therapies. It is a synthetic peptide that mimics a naturally occurring segment of the HIV-1 glycoprotein 41 (gp41). By binding to the heptad repeat 1 (HR1) region of gp41, enfuvirtide inhibits the conformational changes required for the virus to fuse with the host cell membrane. This action effectively blocks the entry of the virus into the cell, preventing the subsequent replication cycle of HIV35.

Applications in Various Fields

HIV Treatment

Enfuvirtide has been approved for use in HIV-infected adults and children over the age of 6. It is particularly useful for treatment-experienced patients who have evidence of viral replication despite ongoing antiretroviral therapy. Clinical trials have demonstrated that enfuvirtide, when added to an optimized background regimen, can lead to significant reductions in viral load. Patients with a CD4+ cell count greater than 100 cells/mm3 and previous exposure to multiple antiretrovirals tend to respond best to enfuvirtide treatment23.

Drug-Drug Interaction Potential

Due to its peptidic nature, enfuvirtide exhibits few interactions with other antiretrovirals and medications used in HIV disease. Studies have shown that enfuvirtide does not significantly influence the activities of various cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. This characteristic makes enfuvirtide a favorable option in combination therapies47.

Potential in COVID-19 Treatment

Interestingly, enfuvirtide has been studied for its potential application beyond HIV treatment. An in silico drug repurposing study has indicated that enfuvirtide could act as a potent fusion inhibitor against SARS-CoV-2, the virus responsible for COVID-19. The study suggests that due to similarities in the fusion mechanisms of HIV-1 and SARS-CoV-2, enfuvirtide could inhibit the entry of SARS-CoV-2 into host cells, presenting a potential new avenue for COVID-19 treatment6.

Pharmacokinetic Improvements

The pharmacokinetic profile of enfuvirtide has been a concern due to its short half-life and low solubility. However, a novel approach involving the conjugation of enfuvirtide with polyethylene glycol (PEG) has shown promise in improving these properties. The resulting enfuvirtide-PEG conjugate exhibits increased solubility and an extended half-life, potentially enhancing the convenience and efficacy of enfuvirtide therapy10.

Future Directions
  • Overcoming Drug Resistance: Developing novel analogs or delivery systems to overcome the emergence of Enfuvirtide resistance in HIV-1. [, ]
  • Improving Pharmacokinetic Properties: Exploring modifications to enhance its stability, bioavailability, and half-life. []

Enfuvirtide (T20)

  • Compound Description: Enfuvirtide, also known as T20, is an antiretroviral medication that is used in combination therapy for the treatment of HIV-1 infection. It is a synthetic peptide that belongs to the class of HIV fusion inhibitors. Enfuvirtide works by binding to the gp41 subunit of the viral envelope glycoprotein, preventing the fusion of the viral and cellular membranes, and thus blocking HIV entry into host cells. While effective, Enfuvirtide has a relatively low antiviral activity and can easily induce drug resistance. []

T1144

  • Compound Description: T1144 is a peptide HIV-1 fusion inhibitor that targets the gp41 subunit of the viral envelope. It is believed to act at both early and late stages of HIV-1 fusion, unlike Enfuvirtide which primarily inhibits at an early stage. []

T20-SF

  • Compound Description: T20-SF is an analog of Enfuvirtide with an additional tryptophan-rich domain (TRM). This modification enhances its ability to bind to the fusion peptide proximal region (FPPR) of gp41. T20-SF demonstrates significantly improved anti-HIV-1 activity compared to Enfuvirtide, including activity against Enfuvirtide-resistant strains. []
  • Relevance: T20-SF is a structurally modified analog of Enfuvirtide Acetate. By adding a TRM, it gains a third binding site on gp41 (NHR, FPPR, and FP) leading to improved potency against HIV-1 compared to Enfuvirtide Acetate. []

LP-40

  • Compound Description: LP-40 is a novel lipopeptide anti-HIV agent derived from Enfuvirtide. It was developed by replacing the tryptophan-rich motif (TRM) at the C-terminal of Enfuvirtide with a fatty acid group. LP-40 exhibits markedly enhanced binding affinity to its target site on gp41 and displays dramatically increased inhibitory activity on HIV-1 membrane fusion, entry, and infection. []
  • Relevance: LP-40 is a structurally modified analog of Enfuvirtide Acetate, created by substituting the TRM with a fatty acid. This modification grants LP-40 enhanced binding affinity and inhibitory activity against HIV-1 compared to Enfuvirtide Acetate. []

LP-11

  • Compound Description: LP-11 is a lipopeptide-based HIV-1 fusion inhibitor. It primarily targets the gp41 pocket site and exhibits improved antiviral potency and in vivo stability compared to Enfuvirtide. []
  • Relevance: Though both are lipopeptide inhibitors targeting the gp41 region of HIV-1, LP-11 differs structurally from Enfuvirtide Acetate. Unlike LP-40 (another Enfuvirtide analog), LP-11 requires a flexible linker between its peptide sequence and lipid moiety for optimal function. It demonstrates different inhibitory characteristics on HIV-1 Env-mediated cell-cell fusion and pseudovirus entry compared to LP-40. []

SC22EK

  • Compound Description: SC22EK is a short C peptide derived from the C-terminal heptad repeat (C peptides) of HIV-1 gp41. These peptides are known inhibitors of virus entry, but short C peptides typically possess low anti-HIV potency. []
  • Relevance: Although SC22EK and Enfuvirtide Acetate both target gp41, SC22EK serves as a base for developing more potent inhibitors. This paper highlights how modifications to SC22EK, like the addition of an M-T hook structure, can significantly enhance its antiviral activity. []

MT-SC22EK

  • Compound Description: MT-SC22EK is a 24-mer peptide derived from the SC22EK peptide. This modified peptide incorporates the M-T hook structure at its N-terminus, dramatically improving its antiviral activity and thermostability. MT-SC22EK exhibits potent inhibition against various HIV-1 subtypes and variants, including those resistant to Enfuvirtide and SC29EK. []
  • Relevance: MT-SC22EK showcases the potential for developing short C-peptide fusion inhibitors with enhanced activity. It demonstrates how structural modifications inspired by understanding the mechanism of Enfuvirtide Acetate and incorporating features like the M-T hook can lead to highly potent inhibitors against a broader range of HIV-1 strains. []

Glatiramer Acetate

  • Compound Description: Glatiramer Acetate is a medication used to treat multiple sclerosis (MS). It is a mixture of synthetic polypeptides that are similar to myelin basic protein, a substance found in the myelin sheath that surrounds and protects nerve fibers. Glatiramer Acetate is thought to work by modifying the immune system's response to myelin basic protein, thereby reducing inflammation and nerve damage. []
  • Relevance: Glatiramer Acetate and Enfuvirtide Acetate are both peptide-based pharmaceuticals that can cause injection site reactions (ISRs). These reactions are thought to be mediated by the activation of antigen-presenting cells, such as monocytes and macrophages. Both compounds were tested in a study using THP-1 cells, a human monocytic cell line, to assess their immunostimulatory properties and potential to induce ISRs. []

Properties

Product Name

Enfuvirtide Acetate

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C204H301N51O64

Molecular Weight

4492 g/mol

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C

Synonyms

DP 178
DP-178
DP178
enfuvirtide
Fuzeon
pentafuside
peptide T20
T20 peptide
T20, Peptide

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.